3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of isoquinoline and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a precursor such as 3,4-dihydroisoquinoline, the compound undergoes methoxylation to introduce methoxy groups at the 6 and 7 positions.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling of Moieties: The isoquinoline and pyrrolidine moieties are then coupled together using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound might be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in materials science, such as the creation of polymers, coatings, and nanomaterials.
Mechanism of Action
The mechanism by which 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Modulation: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group on the phenyl ring.
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but has a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring in 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-6-4-16(5-7-17)24-21(25)12-18(22(24)26)23-9-8-14-10-19(28-2)20(29-3)11-15(14)13-23/h4-7,10-11,18H,8-9,12-13H2,1-3H3 |
InChI Key |
QJWIGCRNPRIDQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.